molecular formula C14H17FN6 B6441618 5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2424677-13-2

5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No. B6441618
CAS RN: 2424677-13-2
M. Wt: 288.32 g/mol
InChI Key: XUGSKJAAVNTNJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine” is a pyrimidine derivative. Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are known for their versatile biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including “5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine”, involves various synthetic approaches . These approaches are applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications . Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored . Special attention is given to novel synthetic methodologies that served molecules with improved druglikeness and ADME-Tox properties .

Scientific Research Applications

Antiviral Activity

Pyrimidine derivatives have been found to possess antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory and Analgesic Activities

Pyrimidine derivatives have been reported to have anti-inflammatory and analgesic activities . This makes them potentially useful in the treatment of conditions involving inflammation and pain.

Anticancer Activity

Pyrimidine derivatives have been found to have anticancer activity. They have been used in the treatment of various types of cancer, including myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis .

Antimicrobial Activity

Pyrimidine derivatives have been reported to have antimicrobial activity . This makes them potentially useful in the treatment of various bacterial infections.

Antidiabetic Activity

Pyrimidine derivatives have been found to have antidiabetic activity . This makes them potentially useful in the treatment of diabetes.

Cardiovascular Agents and Antihypertensive

Pyrimidine derivatives have been reported to have cardiovascular and antihypertensive effects . This makes them potentially useful in the treatment of various cardiovascular diseases and hypertension.

Antifungal Activity

Pyrimidine derivatives have been reported to have antifungal activity . This makes them potentially useful in the treatment of various fungal infections.

Antiparasitic Activity

Pyrimidine derivatives have been found to have antiparasitic activity . This makes them potentially useful in the treatment of various parasitic infections.

Mechanism of Action

Target of Action

The primary target of 5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is the cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase, where DNA replication occurs .

Mode of Action

This compound acts as a CDK2 inhibitor. By binding to the ATP-binding site of CDK2, it prevents the phosphorylation of downstream targets necessary for cell cycle progression. This inhibition leads to cell cycle arrest at the G1 phase, thereby halting cell proliferation .

Biochemical Pathways

The inhibition of CDK2 affects several biochemical pathways:

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME):

Result of Action

At the molecular level, the inhibition of CDK2 leads to decreased phosphorylation of retinoblastoma protein (Rb), preventing the release of E2F transcription factors necessary for DNA synthesis. At the cellular level, this results in cell cycle arrest and potentially apoptosis, reducing cell proliferation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the efficacy and stability of 5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine:

This comprehensive understanding of the mechanism of action of 5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine highlights its potential as a therapeutic agent, particularly in cancer treatment where CDK2 plays a pivotal role.

: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors : [Review on the Synthesis and Therapeutic Potential of Pyrido2,3-

properties

IUPAC Name

5-fluoro-2,4-dimethyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN6/c1-10-12(15)13(19-11(2)18-10)20-6-8-21(9-7-20)14-16-4-3-5-17-14/h3-5H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGSKJAAVNTNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.